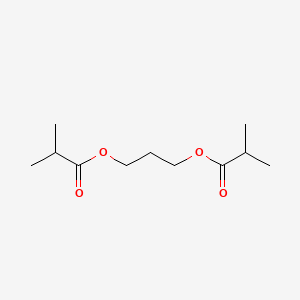
1,3-Bis(2-methylpropanoyloxy)-propane
Cat. No. B8414456
M. Wt: 216.27 g/mol
InChI Key: GTMOKLWNDLRXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05235097
Procedure details


Upon starting with a mixture of 24.4 ml (23.3 g, 0.263 mole) of isobutyric acid, 9 ml (9.5 g, 0.125 mole) of 1,3-propanediol (VIII) and 2.38 g (0.0125 mole) of p-toluenesulfonic acid monohydrate in 100 ml of benzene and proceeding according to step a) of Example 25, the desired product is obtained in crude form in a yield of 93.6%. After distillation under reduced pressure the pure desired product is obtained in a yield of 87.3%. B.p.: 92°-94° C./200 Pa.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:7](O)[CH2:8][CH2:9][OH:10].[OH2:12].[C:13]1([CH3:23])[CH:18]=CC(S(O)(=O)=O)=C[CH:14]=1>C1C=CC=CC=1>[CH3:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH2:8][CH2:9][O:10][C:18](=[O:12])[CH:13]([CH3:14])[CH3:23])=[O:5] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
|
Name
|
|
|
Quantity
|
2.38 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCCCOC(C(C)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

